molecular formula C18H19N3O3S2 B2497737 N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide CAS No. 477497-66-8

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2497737
CAS No.: 477497-66-8
M. Wt: 389.49
InChI Key: WPORFNSPYGYBAJ-UHFFFAOYSA-N
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Description

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a sulfanylphenyl and a dimethylsulfamoyl group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-mercaptophenylamine with 2-bromoethyl cyanide to form the 2-[(2-cyanoethyl)sulfanyl]phenylamine intermediate. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The cyano group can also interact with nucleophiles, leading to the formation of stable adducts. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(methylsulfamoyl)benzamide
  • **N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(ethylsulfamoyl)benzamide

Uniqueness

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide is unique due to the presence of both the cyanoethyl and dimethylsulfamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)15-10-8-14(9-11-15)18(22)20-16-6-3-4-7-17(16)25-13-5-12-19/h3-4,6-11H,5,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPORFNSPYGYBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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